molecular formula C11H15Cl B1394172 2-(2-Chloroethyl)-1,3,5-trimethylbenzene CAS No. 25692-16-4

2-(2-Chloroethyl)-1,3,5-trimethylbenzene

Cat. No. B1394172
CAS RN: 25692-16-4
M. Wt: 182.69 g/mol
InChI Key: BAEVWNUVARIPPA-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Combustion Properties and Kinetic Modeling :

    • Trimethylbenzenes like 1,3,5-trimethylbenzene have been studied for their role in formulating hydrocarbon mixtures that emulate the gas-phase combustion behavior of real liquid transportation fuels. The combustion properties of 1,3,5-trimethylbenzene were characterized, and a chemical kinetic model for its combustion was developed. This research is significant for the development of model or surrogate fuels (Diévart et al., 2013).
  • Oxidation Products and Mechanisms :

    • The OH-initiated oxidation of 1,3,5-trimethylbenzene was studied, revealing key insights into the chemical composition of gas and particle-phase products. This understanding is critical for assessing the environmental impact and transformation processes of similar aromatic hydrocarbons (Huang et al., 2014).
  • Applications in Supramolecular Chemistry :

    • 1,3,5-trimethylbenzenes are used as templates in supramolecular chemistry to organize molecular-recognition elements. This research provides insights into how these compounds can preorganize binding elements of supramolecular hosts and improve binding of targets (Wang & Hof, 2012).
  • Environmental Impact and Biodegradability :

    • The biodegradability of trimethylbenzene isomers, including 1,3,5-trimethylbenzene, was investigated under different environmental conditions. This study is crucial for understanding the behavior of these compounds in contaminated aquifers and their impact on BTEX (benzene, toluene, ethylbenzene, xylenes) biodegradation at field sites (Fichtner, Fischer, & Dornack, 2019).
  • Aerosol Formation and Analysis :

    • The formation of secondary organic aerosol (SOA) from the photooxidation of 1,3,5-trimethylbenzene was studied using aerosol time-of-flight mass spectrometry. This research is important for understanding the formation and characteristics of aerosols in the atmosphere (Gross et al., 2006).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(2-chloroethyl)-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEVWNUVARIPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676787
Record name 2-(2-Chloroethyl)-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethyl)-1,3,5-trimethylbenzene

CAS RN

25692-16-4
Record name 2-(2-Chloroethyl)-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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